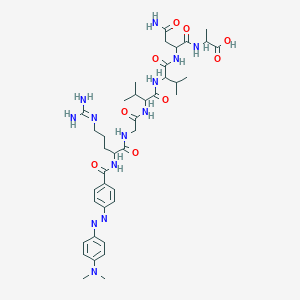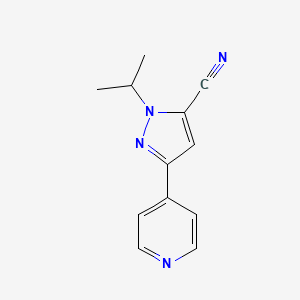
Elagolix Methoxy-d3 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elagolix Methoxy-d3 Sodium Salt is a derivative of Elagolix, a non-peptide gonadotropin-releasing hormone receptor antagonist. This compound is primarily used in the management of hormone-dependent diseases such as endometriosis and uterine fibroids . The methoxy-d3 variant is labeled with deuterium, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Elagolix Methoxy-d3 Sodium Salt involves several steps, starting with the preparation of the core uracil structure. The process includes:
Formation of the Uracil Core: The uracil core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce the fluoro, methoxy, and trifluoromethyl groups.
Deuterium Labeling: The methoxy group is replaced with a methoxy-d3 group using deuterated reagents.
Salt Formation: The final step involves the conversion of the free acid form to its sodium salt using sodium hydroxide or another suitable base
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Large batches of the compound are synthesized in reactors, followed by purification steps such as crystallization and filtration.
Continuous Processing: Some manufacturers may use continuous processing techniques to improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Elagolix Methoxy-d3 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Aplicaciones Científicas De Investigación
Elagolix Methoxy-d3 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s behavior under different conditions.
Biology: Employed in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand its metabolism and efficacy in treating hormone-dependent diseases.
Industry: Applied in the development of new therapeutic agents and in quality control processes for pharmaceutical manufacturing
Mecanismo De Acción
Elagolix Methoxy-d3 Sodium Salt exerts its effects by competitively binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen production. The suppression of estrogen levels helps manage symptoms associated with endometriosis and uterine fibroids .
Comparación Con Compuestos Similares
Elagolix: The parent compound, used for similar therapeutic purposes.
Relugolix: Another gonadotropin-releasing hormone receptor antagonist with a similar mechanism of action.
Degarelix: A peptide-based gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer
Uniqueness: Elagolix Methoxy-d3 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Propiedades
Fórmula molecular |
C32H29F5N3NaO5 |
|---|---|
Peso molecular |
656.6 g/mol |
Nombre IUPAC |
sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3; |
Clave InChI |
DQYGXRQUFSRDCH-AEPDTUAESA-M |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+] |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)







![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)



